molecular formula C17H26N2O4 B2851029 1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2361791-83-3

1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2851029
CAS No.: 2361791-83-3
M. Wt: 322.405
InChI Key: OVNJTQICTGNZRL-UHFFFAOYSA-N
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Description

1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves the introduction of the 1,3-dioxolan-2-yl group into the piperidine ring. This can be achieved through various synthetic routes, depending on the desired final product and the specific conditions required. Common methods include:

    Nucleophilic Substitution: This involves the reaction of a piperidine derivative with a suitable nucleophile to introduce the 1,3-dioxolan-2-yl group.

    Cyclization Reactions: These reactions can be used to form the dioxolane ring directly on the piperidine scaffold.

    Carbonylation Reactions: These reactions introduce the carbonyl group into the piperidine ring, followed by further functionalization to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)piperidine: A related compound with similar structural features.

    Benzyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate: Another compound with a similar core structure but different functional groups.

Uniqueness

1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[4-[3-(1,3-dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-2-15(20)18-8-5-13(6-9-18)16(21)19-7-3-4-14(12-19)17-22-10-11-23-17/h2,13-14,17H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNJTQICTGNZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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